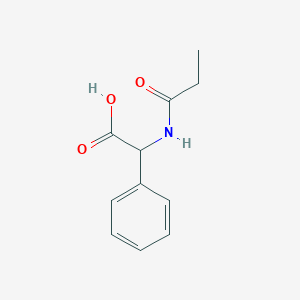

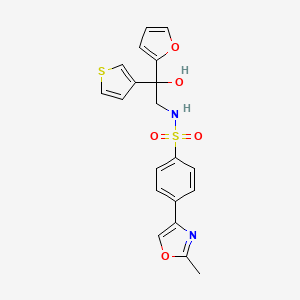

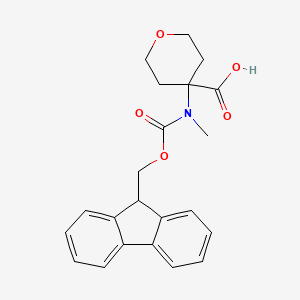

![molecular formula C16H11ClN6 B2770674 (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 109655-13-2](/img/structure/B2770674.png)

(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a chemical compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines have been reported to exhibit promising anticancer properties as potent VEGFR-2 inhibitors .

Synthesis Analysis

The synthesis of triazoloquinazolines involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is efficient, operationally simple, and can be carried out at room temperature .Aplicaciones Científicas De Investigación

Cyclocondensation and Derivative Synthesis

El-feky and Bayoumy (1990) detailed the cyclocondensation reactions of 1-hydrazino-4-benzylphthalazine, leading to the synthesis of N-formyl, N-acyl, and various substituted s-triazolo[3,4-a]phthalazines. This foundational work underscores the versatility of such compounds in creating a wide range of derivatives with potential applications across different fields of chemistry and biology (El-feky & Bayoumy, 1990).

Antimicrobial Activities

Hemdan et al. (2010) investigated the antimicrobial activities of phthalazine derivatives, including hydrazinyl derivatives, which were synthesized starting from 2-benzoylbenzoic acid. Their work suggests potential applications of these compounds in developing new antimicrobial agents (Hemdan et al., 2010).

Lanthanide Complexes for Luminescence

Burton-Pye, Heath, and Faulkner (2005) explored the synthesis and luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. The reaction of 1-hydrazinophthalazine with chloroacetyl chloride yielded products that, upon complexation with lanthanide ions, exhibited luminescence, indicating potential applications in materials science for creating luminescent materials (Burton-Pye et al., 2005).

Synthesis and Biological Activity

Prakash et al. (2012) reported on the organoiodine(III) mediated synthesis of novel symmetrical bis([1,2,4]triazolo)[3,4-a:4′,3′-c]phthalazines, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in pharmaceutical applications, especially as antibacterial and antifungal agents (Prakash et al., 2012).

Anticonvulsant Activity

Zhang et al. (2009) synthesized a series of 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines and evaluated their anticonvulsant activity. Their findings indicated significant anticonvulsant activity in several compounds, pointing to the therapeutic potential of these derivatives in treating epilepsy or related neurological disorders (Zhang et al., 2009).

Direcciones Futuras

The future research directions for “(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine” could involve further exploration of its anticancer properties and potential as a VEGFR-2 inhibitor . Additionally, the development of more efficient synthesis methods and the investigation of its other potential biological activities could also be areas of interest.

Propiedades

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHIRLVTBLVPKI-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

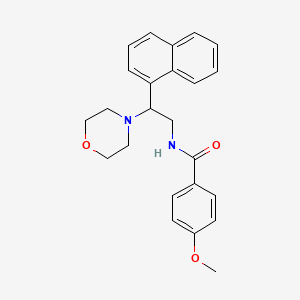

![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)

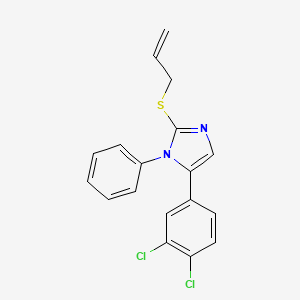

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)

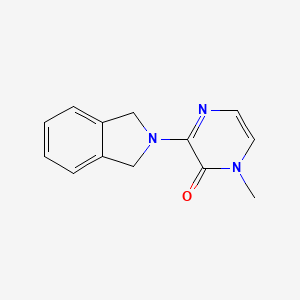

![5-Bromo-2-{[1-(pyrazin-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2770595.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)

![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)